molecular formula C19H22N6O2 B2983222 Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate CAS No. 2034461-61-3

Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate

Cat. No.: B2983222
CAS No.: 2034461-61-3
M. Wt: 366.425
InChI Key: NPFDBHKBHPCBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a piperidin-4-yl group modified by a benzyl carbamate moiety. Its synthesis likely involves coupling reactions between substituted triazolopyrazines and functionalized piperidine intermediates, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

benzyl N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-14-22-23-18-17(20-9-12-25(14)18)24-10-7-16(8-11-24)21-19(26)27-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFDBHKBHPCBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C26H28N8O
  • Molecular Weight : 452.6 g/mol

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its inhibitory effects on kinases and inflammatory pathways.

Inhibition of Kinases

Recent studies indicate that derivatives of the [1,2,4]triazolo[4,3-a]pyrazine scaffold can act as dual inhibitors of c-Met and VEGFR-2 kinases. These kinases are crucial in cancer progression and angiogenesis. The compound's structural modifications have been shown to enhance its binding affinity and selectivity towards these targets.

Biological Activity Overview

Activity Description Reference
c-Met Inhibition Exhibits potent inhibition against c-Met kinase, which is implicated in various cancers.
VEGFR-2 Inhibition Shows effectiveness in inhibiting VEGFR-2, a key player in angiogenesis.
Anti-inflammatory Effects Demonstrates the ability to reduce IL-1β release in macrophages, indicating potential anti-inflammatory properties.
Cellular Activity Evaluated on human cancer cell lines (A549, MCF-7, HeLa), showing significant cytotoxic effects.

Case Studies

  • Study on c-Met and VEGFR-2 Inhibition :
    A series of triazolo[4,3-a]pyrazine derivatives were synthesized and tested for their inhibitory activities against c-Met and VEGFR-2. The results indicated that specific modifications to the benzene ring significantly enhanced the inhibitory potency (IC50 values in low micromolar range) against both kinases. This study highlights the importance of structural optimization in drug design for targeted therapies against cancer.
  • Inflammatory Response Modulation :
    In an in vitro study involving LPS/ATP-stimulated human macrophages, the compound was shown to concentration-dependently inhibit IL-1β release. This suggests that it may serve as a therapeutic agent for diseases characterized by excessive inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of triazolopyrazine- and piperidine-containing molecules. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences Reference
Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate [1,2,4]triazolo[4,3-a]pyrazine 3-methyl; benzyl carbamate on piperidin-4-yl ~366.4 (estimated) Reference compound
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride [1,2,4]triazolo[4,3-a]pyrazine Piperazine instead of piperidine; dihydrochloride salt 217.14 Reduced steric bulk; altered solubility due to piperazine
(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine [1,2,4]triazolo[4,3-a]pyrazine Methanamine on piperidin-3-yl 148.17 Different substitution position (piperidin-3-yl vs. piperidin-4-yl); primary amine vs. carbamate
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives [1,2,4]triazolo[4,3-a]quinoxaline Benzylpiperazine or benzoylpiperazine 350–400 (range) Expanded quinoxaline core; enhanced π-π stacking potential
RO5506284 ([1,2,4]triazolo[1,5-a]pyridine derivative) [1,2,4]triazolo[1,5-a]pyridine 3-methylthiadiazole-piperidine Not reported Different bicyclic system (pyridine vs. pyrazine); thiadiazole moiety

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The benzyl carbamate group in the target compound likely enhances lipophilicity compared to piperazine analogs (e.g., 1-{3-methyl-[1,2,4]triazolo[...]piperazine dihydrochloride), which exhibit higher aqueous solubility due to ionization .
  • Enzymatic Stability : Carbamate groups are generally resistant to hydrolysis compared to esters, suggesting improved metabolic stability over compounds with ester-linked substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate, and how can regioselectivity be ensured during cyclization?

  • Methodological Answer : The synthesis often starts with cyclization of hydrazine derivatives with carbonyl reagents. For example, 2-chloropyrazine intermediates can react with hydrazine to form triazolopyrazine cores. Regioselectivity is controlled by optimizing reaction conditions (e.g., acid catalysts, temperature) and using sterically hindered reagents to direct substituents to specific positions (e.g., 3-methyl group placement) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR verifies structural integrity. Chiral purity is assessed via supercritical fluid chromatography (SFC) with CHIRALCEL columns, and HPLC (≥95% purity) ensures batch consistency. Polarimetry ([α] measurements) further validates enantiomeric excess .

Q. What are the critical considerations for storage and handling to maintain compound stability?

  • Methodological Answer : The compound should be stored at 4–8°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways (e.g., piperidine ring oxidation) .

Advanced Research Questions

Q. How do substituent variations on the triazolo[4,3-a]pyrazine core influence in vitro pharmacological activity, and what strategies are used to optimize binding affinity?

  • Methodological Answer : Bioisosteric replacement (e.g., substituting benzylpiperazine with benzoylpiperazine) modulates lipophilicity and hydrogen-bonding capacity. Structure-activity relationship (SAR) studies in isolated rabbit heart models show that electron-withdrawing groups (e.g., -CF3_3) enhance positive inotropic activity by 15–20% via adenosine receptor antagonism .

Q. What methodologies are effective for resolving enantiomers of derivatives, and how is chiral purity validated?

  • Methodological Answer : Chiral SFC using columns like CHIRALCEL OD-H (70% CO2_2/30% MeOH) achieves baseline separation. Enantiomeric excess is quantified via [α] values (e.g., −44° in CHCl3_3), and absolute configuration is confirmed by X-ray crystallography of intermediates (e.g., tert-butyl carbamate derivatives) .

Q. How can catalytic systems be optimized in the synthesis of intermediates for this compound?

  • Methodological Answer : Condensation reactions benefit from Brønsted acid catalysts (e.g., p-toluenesulfonic acid) or palladium-based catalysts for cross-coupling steps. Catalyst loading (1–5 mol%) and solvent polarity (e.g., DMF vs. THF) are tuned to achieve >90% yield in tert-butyl carbamate deprotection .

Q. What in vivo models are suitable for evaluating the compound's pharmacological effects, and how are confounding variables controlled?

  • Methodological Answer : Isolated rabbit heart preparations assess cardiac output (stroke volume ±0.09% precision). For CNS targets, Aβ-microPET imaging in transgenic mice quantifies amyloid plaque reduction, with covariates (e.g., age, diet) controlled via randomized block design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.